1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique structural properties. It contains a twelve-membered ring with two nitrogen atoms and two oxygen atoms, making it a diaza-crown ether derivative. The compound also features a sulfonyl group attached to a methylphenyl ring, adding to its chemical versatility .
Preparation Methods
The synthesis of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,7-dioxa-4,10-diazacyclododecane with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens.
Scientific Research Applications
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes makes it useful in studying biological systems that involve metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and material science .
Comparison with Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- can be compared with other diaza-crown ethers and sulfonyl derivatives:
1,7-Dioxa-4,10-diazacyclododecane: Lacks the sulfonyl group, making it less versatile in certain applications.
1,4,7,10-Tetraoxa-13-diazacyclopentadecane: Contains more oxygen atoms, leading to different coordination properties.
4-Methylphenylsulfonyl chloride: A simpler compound used as a reagent in organic synthesis. The uniqueness of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- lies in its combination of a diaza-crown ether structure with a sulfonyl group, providing a versatile platform for various chemical and industrial applications.
Properties
CAS No. |
96563-15-4 |
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Molecular Formula |
C15H24N2O4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C15H24N2O4S/c1-14-2-4-15(5-3-14)22(18,19)17-8-12-20-10-6-16-7-11-21-13-9-17/h2-5,16H,6-13H2,1H3 |
InChI Key |
SQOKGXKDOQLSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCNCCOCC2 |
Origin of Product |
United States |
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